molecular formula C11H11N3O2 B170379 Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate CAS No. 174139-65-2

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Cat. No.: B170379
CAS No.: 174139-65-2
M. Wt: 217.22 g/mol
InChI Key: UDPAIBGYGUIPAP-UHFFFAOYSA-N
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Description

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the pyridine moiety through a condensation reaction with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, bases like sodium ethoxide.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole esters.

Scientific Research Applications

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-(2-pyridinyl)-1H-pyrazole-3-carboxylate
  • Ethyl 4-(2-pyridinyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-pyridinyl)-1H-pyrazole-5-carboxylate

These compounds share structural similarities but differ in the position of the pyridine ring or other substituents. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPAIBGYGUIPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346467
Record name Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174139-65-2
Record name Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was prepared in a similar way as ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate using diazoethyl acetate (Purchased from Aldrich) and 2-ethynyl-pyridine (Purchased from Aldrich).
Name
ethyl 3-(trimethylsilyl)-1H-pyrazole-5-carboxylate
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0 (± 1) mol
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reactant
Reaction Step One
Name
diazoethyl acetate
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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